2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Description
2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been found to interact with their targets throughhydrogen bonding . For instance, the co-crystallized aripiprazole forms a bond between the tertiary amine of the piperazine and Asp116 residue .
Biochemical Pathways
Similar compounds have been found to disrupt the expression or activity ofPI3Kδ , leading to a decrease in inflammatory and immune responses . Therefore, it can be hypothesized that this compound may also affect similar pathways.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according toLipinski’s rule of five (RO5) . Most of the compounds complied with RO5, indicating good absorption, distribution, metabolism, and excretion properties .
Result of Action
antiplasmodial activity against the W2 strain (chloroquine-resistant) of P. falciparum . Therefore, it can be hypothesized that this compound may also have similar effects.
Properties
IUPAC Name |
5-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-17-7-6-9-20(18(17)2)29-13-15-30(16-14-29)23(31)12-11-22-27-25(32)24-19-8-4-3-5-10-21(19)33-26(24)28-22/h6-7,9H,3-5,8,10-16H2,1-2H3,(H,27,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCLGBOPUOCNAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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